molecular formula C22H24N4O2S B14971624 3,5-dimethyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

3,5-dimethyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B14971624
M. Wt: 408.5 g/mol
InChI Key: IGYSOLMXQVDSCY-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE: is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIMETHYL-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the pyrrolidine moiety, and the sulfonamide group attachment. Common synthetic routes may involve:

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, optimized for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the pyridazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, and nucleophiles.

Major Products:

    Oxidation products: Oxidized derivatives of the pyrrolidine ring.

    Reduction products: Reduced forms of the pyridazine ring.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, given its sulfonamide group.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3,5-DIMETHYL-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE exerts its effects is likely related to its ability to interact with biological molecules through its sulfonamide group. This interaction can inhibit enzyme activity or modulate receptor function, depending on the specific biological target.

Comparison with Similar Compounds

Uniqueness:

  • The combination of the pyrrolidine, pyridazine, and sulfonamide groups in a single molecule makes this compound unique. This structural combination can result in distinct biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

3,5-dimethyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C22H24N4O2S/c1-16-12-17(2)14-20(13-16)29(27,28)25-19-7-5-6-18(15-19)21-8-9-22(24-23-21)26-10-3-4-11-26/h5-9,12-15,25H,3-4,10-11H2,1-2H3

InChI Key

IGYSOLMXQVDSCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)C

Origin of Product

United States

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